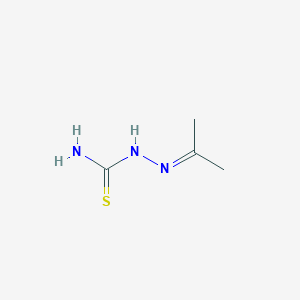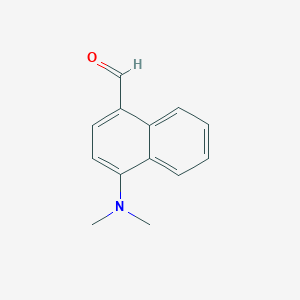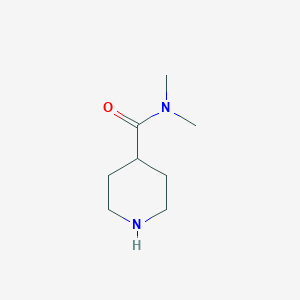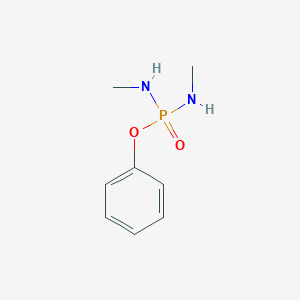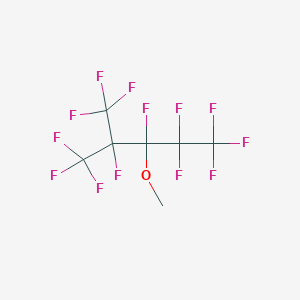
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester, also known as CPP, is a chemical compound that has been studied extensively for its potential use as a research tool in neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Wirkmechanismus
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. By blocking the NMDA receptor, Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for LTP and LTD. This leads to the disruption of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been shown to have a variety of biochemical and physiological effects on the brain. In addition to its role in blocking NMDA receptor-mediated synaptic transmission, Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has also been shown to increase the release of dopamine in the striatum and the prefrontal cortex. This suggests that Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester may have potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester as a research tool is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. However, one limitation of using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester is its potential toxicity, which can lead to cell death and other adverse effects. Therefore, careful dosing and experimental design are necessary when using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester in laboratory experiments.
Zukünftige Richtungen
There are several future directions for Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester research. One area of interest is the development of new compounds that are more potent and selective than Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester. Another area of interest is the exploration of the therapeutic potential of Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester and related compounds for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester on the brain and to identify potential side effects and limitations of its use as a research tool.
Synthesemethoden
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester can be synthesized through a multi-step process that involves the reaction of cyclohexanone with p-fluorophenylacetylene, followed by the addition of propargyl bromide and the subsequent reaction with carbamic acid. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been widely used as a research tool in neuroscience to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been shown to block NMDA receptor-mediated synaptic transmission, which can lead to the disruption of long-term potentiation (LTP) and long-term depression (LTD) in the brain. This makes Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester a valuable tool for studying the mechanisms underlying synaptic plasticity and learning and memory processes.
Eigenschaften
CAS-Nummer |
10087-77-1 |
|---|---|
Produktname |
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester |
Molekularformel |
C22H21F2NO2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H21F2NO2/c1-2-22(16-8-12-18(23)13-9-16,17-10-14-19(24)15-11-17)27-21(26)25-20-6-4-3-5-7-20/h1,8-15,20H,3-7H2,(H,25,26) |
InChI-Schlüssel |
DGBAMTYZPLYMAR-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
Kanonische SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
Andere CAS-Nummern |
10087-77-1 |
Synonyme |
Cyclohexanecarbamic acid 1,1-bis(p-fluorophenyl)-2-propynyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



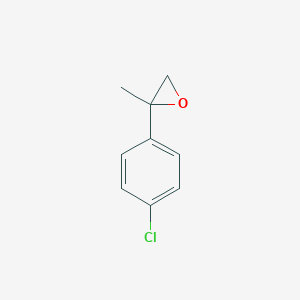
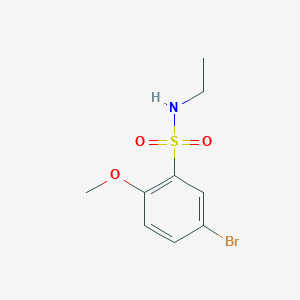
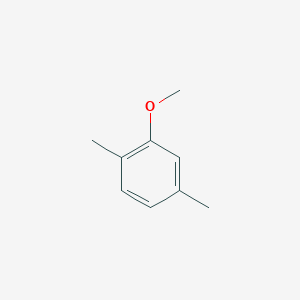
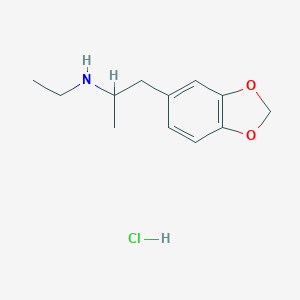
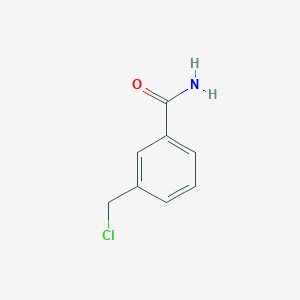


![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
